molecular formula C14H22N2O4 B2770886 Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate CAS No. 2031258-93-0

Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate

Cat. No.: B2770886
CAS No.: 2031258-93-0
M. Wt: 282.34
InChI Key: QGNMMNAWJDVMDR-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate” is a chemical compound with a molecular weight of 215.29 . It is a solid substance and is used in various fields of scientific research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “tert-Butyl 4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” can be synthesized from “1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine” and "1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane)" .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 215.29 . The compound is very soluble, with a solubility of 4.84 mg/ml .

Scientific Research Applications

Synthesis and Scaffold Development

  • Tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a related compound, has been synthesized via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane. This process is crucial for developing substituted piperidines and their applications in various scientific fields (Harmsen et al., 2011).

Chemical Synthesis and Characterization

  • Synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a similar structure, has been documented. This compound was synthesized by a condensation reaction and screened for its in vitro antibacterial and anthelmintic activity, indicating its potential biomedical applications (Sanjeevarayappa et al., 2015).

Intermediate in Biologically Active Compounds

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another structurally related compound, serves as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).

Building Block for Synthesis of Amino Acid Derivatives

  • The compound tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates has been prepared for the synthesis of cis-4-hydroxy delta-lactams and various amino acid derivatives, demonstrating the compound's utility as a building block in organic synthesis (Marin et al., 2004).

Crystal Structure and Molecular Packing

  • The six-membered ring of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate adopts a distorted half-chair configuration, revealing insights into its molecular structure and packing, which are vital for understanding its chemical behavior and potential applications (Kolter et al., 1996).

Safety and Hazards

The compound is associated with certain hazards. It may cause serious eye irritation and respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .

Properties

IUPAC Name

tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-8-11(9-17)20-15-12/h8,10,17H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNMMNAWJDVMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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